REACTION_CXSMILES
|
[C:1]([C:5]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:6]=1[O:7][CH2:8][C:9]#[N:10])(OC)=[O:2].C[O-].[Na+]>C1C=CC=CC=1>[Cl:15][C:12]1[CH:13]=[CH:14][C:5]2[C:1]([OH:2])=[C:8]([C:9]#[N:10])[O:7][C:6]=2[CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1=C(OCC#N)C=C(C=C1)Cl
|
Name
|
sodium methoxide
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
EXTRACTION
|
Details
|
The precipitate was extracted into diethyl ether
|
Type
|
CUSTOM
|
Details
|
the solution was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The solid residue was triturated with petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(OC(=C2O)C#N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |